N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- Synthesis and Antitumor Evaluation : A study by El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including a compound similar to the one , showing mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7.
- Anticancer Agents Synthesis : Another research by Yurttaş et al. (2015) developed N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, demonstrating considerable anticancer activity against some cancer cell lines.
Antimicrobial Activity
- Antimicrobial Agents : A study by Habib et al. (2007) reported the synthesis of thiazolo[4,5-d]pyrimidine derivatives with significant antimicrobial efficacy against various microbial strains.
- Pyrimidine-Triazole Derivatives : Majithiya and Bheshdadia (2022) in their research, “Study of Antimicrobial Activity of Some Synthesized Pyrimidine-Triazole Derivatives”, explored the antimicrobial properties of novel pyrimidine-triazole derivatives derived from a morpholinophenyl molecule.
Other Applications
- Novel Synthesis Methods : Research by Kinoshita et al. (1987) and Fang et al. (2013) focused on the synthesis and reactions of thiazolo[4,5-d]pyrimidine derivatives, illustrating the versatility and potential of these compounds in creating diverse molecular structures.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-27-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-26-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFVPNPWZVTQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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